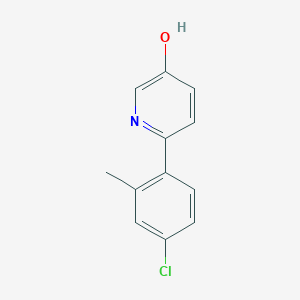

6-(4-Chloro-2-methylphenyl)pyridin-3-ol

Description

Significance of Pyridinol Scaffolds in Organic Chemistry

Pyridinol scaffolds, characterized by a pyridine (B92270) ring bearing a hydroxyl group, are of profound importance in organic chemistry. The nitrogen atom in the ring imparts basicity and the ability to form hydrogen bonds, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, and a nucleophile or a leaving group upon activation. This duality of function makes pyridinols valuable building blocks in the synthesis of more complex molecules. They are key components in the development of ligands for catalysis, functional materials, and are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

Academic and Research Context of Aryl-Substituted Pyridines and Pyridinols

The introduction of an aryl (aromatic) substituent onto the pyridine or pyridinol ring dramatically expands the chemical space and potential applications of these molecules. Aryl-substituted pyridines are integral to numerous pharmaceuticals and agrochemicals. The aryl group can influence the electronic properties of the pyridine ring, modulate lipophilicity, and provide additional sites for molecular interactions. Research in this area is extensive, with a continuous drive to develop novel synthetic methodologies for their preparation, including various cross-coupling reactions. These efforts aim to create diverse libraries of aryl-substituted pyridines and pyridinols for screening in drug discovery and other applications. Patents for 3-substituted-6-aryl pyridines indicate their potential as ligands for cellular receptors. google.com

Overview of the Target Compound, 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, within Current Chemical Research

A comprehensive search of the scientific literature and chemical databases reveals a notable absence of specific research dedicated to 6-(4-chloro-2-methylphenyl)pyridin-3-ol . While numerous studies focus on related pyridinol and arylpyridine structures, this particular combination of a 4-chloro-2-methylphenyl group at the 6-position of a 3-pyridinol ring does not appear to be a widely studied compound.

This lack of available data prevents a detailed discussion of its synthesis, properties, and specific research applications. It is plausible that the compound is a novel chemical entity that has not yet been synthesized or characterized, or that it has been synthesized in a proprietary context that is not publicly disclosed. The following table highlights the absence of specific data for the target compound in contrast to the general information available for its structural class.

| Property | 6-Aryl-3-Pyridinol Class (General) | 6-(4-Chloro-2-methylphenyl)pyridin-3-ol (Specific) |

| Synthesis Methods | Various cross-coupling reactions, cyclization reactions. | No specific methods found in the literature. |

| Physical Properties | Varies widely based on substituents. | Data not available. |

| Chemical Properties | Reactivity of both the pyridine ring and the hydroxyl group. | Data not available. |

| Research Applications | Investigated for various biological activities. | No specific applications found in the literature. |

Given the interest in the broader 6-aryl-3-pyridinol class, the synthesis and characterization of 6-(4-chloro-2-methylphenyl)pyridin-3-ol could represent a valuable contribution to the field of heterocyclic chemistry. Future research would be necessary to elucidate its properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chloro-2-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-8-6-9(13)2-4-11(8)12-5-3-10(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHTXXOSMUVYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692593 | |

| Record name | 6-(4-Chloro-2-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-30-0 | |

| Record name | 6-(4-Chloro-2-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Chloro 2 Methylphenyl Pyridin 3 Ol and Analogous Systems

Retrosynthetic Disconnection Strategies for the 6-Aryl-3-Pyridinol Moiety

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. For the 6-aryl-3-pyridinol moiety, several disconnection strategies can be envisioned, primarily focusing on the formation of the pyridine (B92270) ring.

One common approach involves disconnecting the bonds adjacent to the nitrogen atom. This leads to precursors that can form the pyridine ring through condensation reactions. For instance, a primary disconnection can be made between the nitrogen and its adjacent carbon atoms, suggesting precursors like ammonia (B1221849) or an ammonia equivalent and a 1,5-dicarbonyl compound.

Another strategy focuses on building the pyridine ring from acyclic precursors through cycloaddition or cyclization reactions. This might involve disconnecting two of the carbon-carbon bonds within the ring, leading to synthons that can be assembled in a convergent manner. For example, a [4+2] cycloaddition approach would suggest a diene and a dienophile as precursors.

The presence of the aryl group at the 6-position and the hydroxyl group at the 3-position guides the specific choice of disconnections. The bond between the pyridine ring and the aryl group can also be a point of disconnection, suggesting a cross-coupling reaction as a key step in the synthesis.

Ultimately, the choice of the retrosynthetic pathway depends on the availability of starting materials, the efficiency of the individual reactions, and the desired substitution pattern on the final molecule. A visual representation of potential retrosynthetic disconnections is provided in the table below.

| Disconnection Strategy | Precursor Synthons | Corresponding Forward Reaction |

| C-N Bond Disconnections | 1,5-Dicarbonyl compound and Ammonia | Condensation/Cyclization |

| C-C Bond Disconnections | α,β-Unsaturated carbonyl, Ketone, and Ammonia | Multi-component reactions (e.g., Hantzsch) |

| C-C (Aryl-Pyridyl) Bond Disconnection | Substituted pyridine and an Arylboronic acid | Suzuki Coupling |

Classical and Modern Approaches to Substituted Pyridine Synthesis

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. nih.gov These can be broadly categorized into classical named reactions and more modern catalytic approaches. The following sections detail several key methods and their potential application in the synthesis of 6-(4-chloro-2-methylphenyl)pyridin-3-ol.

Hantzsch Dihydropyridine (B1217469)/Pyridine Synthesis

The Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comwikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. alfa-chemistry.comorganic-chemistry.org

The mechanism proceeds through several key steps:

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound. alfa-chemistry.com

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine. alfa-chemistry.com

Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound.

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring. alfa-chemistry.com

Oxidation: Aromatization to the pyridine ring is achieved using an oxidizing agent such as nitric acid, ferric chloride, or manganese dioxide. wikipedia.org

For the synthesis of 6-(4-chloro-2-methylphenyl)pyridin-3-ol, a modified Hantzsch approach could be envisioned. However, the classical Hantzsch synthesis typically yields symmetrically substituted pyridines at the 2- and 6-positions. nih.gov To achieve the desired unsymmetrical substitution, modifications to the standard procedure would be necessary, potentially by using two different carbonyl components or a pre-formed enamine.

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia. youtube.comwikipedia.org This method is particularly useful for the industrial production of simple, substituted pyridines. wikipedia.org The reactions are often carried out in the gas phase at high temperatures over a solid-acid catalyst like alumina (B75360) or silica. wikipedia.org

The mechanism of the Chichibabin synthesis is complex and involves a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to the cyclization and aromatization of the pyridine ring. wikipedia.org

While versatile for simple pyridines, the high temperatures and potential for side reactions and complex product mixtures can be a drawback for the synthesis of highly functionalized and specifically substituted pyridines like 6-(4-chloro-2-methylphenyl)pyridin-3-ol. The regioselectivity can be difficult to control, which is a significant challenge for this specific target molecule.

Bonnemann Cyclization

The Bonnemann cyclization is a [2+2+2] cycloaddition reaction that forms a pyridine ring from a nitrile and two molecules of an alkyne. ijpsonline.com This reaction is typically catalyzed by cobalt complexes, such as CpCo(COD). The process involves the formation of a cobaltacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring.

This method is highly efficient for the synthesis of a variety of substituted pyridines. ijpsonline.com For the target molecule, one could theoretically use 4-chloro-2-methylbenzonitrile (B1345701) and a suitably functionalized alkyne that would lead to the 3-hydroxy substituent. However, controlling the regioselectivity of the alkyne addition and the subsequent functional group manipulations to install the hydroxyl group can be challenging.

Krohnke Pyridine Synthesis

The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgresearchgate.net This method is known for its ability to produce highly functionalized pyridines. wikipedia.org

The mechanism begins with the formation of a Michael adduct between the enolate of the α-pyridinium methyl ketone and the α,β-unsaturated ketone. wikipedia.org This is followed by the addition of ammonia, cyclization, and elimination of a pyridinium (B92312) cation and water to yield the final pyridine product. wikipedia.org

This method offers a good degree of flexibility in the substitution pattern of the resulting pyridine. To synthesize 6-(4-chloro-2-methylphenyl)pyridin-3-ol, one could potentially use a pyridinium salt derived from a ketone bearing the 4-chloro-2-methylphenyl group and an α,β-unsaturated carbonyl compound that would lead to the 3-hydroxy substituent. The reaction conditions are generally mild, making it an attractive option for complex molecules.

| Synthesis Method | Key Reactants | General Product | Applicability to Target Compound |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Symmetrically substituted pyridines | Low, requires significant modification for unsymmetrical product. |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Simple substituted pyridines | Low, harsh conditions and lack of regioselectivity. |

| Bonnemann Cyclization | Nitrile, Alkyne (2 equiv.), Cobalt catalyst | Substituted pyridines | Moderate, challenges in regioselectivity and functional group introduction. |

| Krohnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia | Highly functionalized pyridines | High, offers good control over substituent placement. |

| Gattermann-Skita Synthesis | Malonate ester, Dichloromethylamine (B1213824) | Pyridine-3-carboxylic acid derivatives | Moderate, requires subsequent conversion of the carboxyl group. |

Gattermann-Skita Synthesis

The Gattermann-Skita synthesis involves the reaction of a malonate ester with dichloromethylamine. ijpsonline.com This reaction typically leads to the formation of a pyridine-3-carboxylic acid derivative. The mechanism involves the initial formation of an enamine from the malonate ester, followed by reaction with dichloromethylamine and subsequent cyclization and aromatization.

Strategies for Construction of the Pyridin-3-ol Core

The pyridin-3-ol framework is a key structural motif that can be assembled through various synthetic strategies. These methods generally involve either building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

The de novo synthesis of pyridine rings from acyclic precursors is a foundational strategy in heterocyclic chemistry. Many of these methods utilize the reaction between carbonyl compounds and a nitrogen source, such as ammonia or its equivalents, to construct the heterocyclic core.

One of the most classic methods is the Hantzsch Pyridine Synthesis . researchgate.netbaranlab.org This reaction typically involves the condensation of two equivalents of a β-dicarbonyl compound with an aldehyde and ammonia (or ammonium acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net Variations of this method can be employed to create unsymmetrically substituted pyridines. baranlab.org

Another approach involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) in the presence of air. This metal-free method provides a convenient route to asymmetrically substituted 2,6-diarylpyridines. organic-chemistry.org Furthermore, multicomponent reactions offer an efficient pathway to highly functionalized pyridines. For instance, a one-pot, four-component reaction of ethyl cyanoacetate, an acetophenone (B1666503) derivative, an aromatic aldehyde, and ammonium acetate can yield 3-cyano-2-pyridones, which are tautomers of hydroxypyridines. researchgate.netyoutube.com

The general mechanism for these cyclization reactions involves initial condensation reactions to form enamine and enone intermediates, followed by a Michael addition, cyclization, and subsequent dehydration and aromatization to furnish the pyridine ring.

| Cyclization Strategy | Key Reactants | Product Type | Reference |

| Hantzsch Synthesis | β-Dicarbonyl compound, Aldehyde, Ammonia | Symmetrical 1,4-Dihydropyridines (then oxidized) | researchgate.netbaranlab.org |

| Unsaturated Ketone Cyclization | α,β,γ,δ-Unsaturated Ketone, Ammonium Formate | Asymmetrical 2,6-Diarylpyridines | organic-chemistry.org |

| Four-Component Reaction | Ethyl Cyanoacetate, Acetophenone, Aldehyde, Ammonium Acetate | 3-Cyano-2-pyridones | researchgate.net |

Introducing a hydroxyl group at the C3 position of a pre-formed pyridine ring is a significant synthetic challenge due to the inherent electronic properties of the heterocycle, which typically direct electrophilic attack to other positions. nih.govnovartis.com However, modern synthetic methods have been developed to achieve this transformation with high regioselectivity.

A notable and efficient method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides . nih.govnovartis.com In this process, the readily accessible pyridine N-oxide is irradiated with UV light (e.g., 254 nm), leading to the formation of a reactive oxaziridine (B8769555) intermediate. nih.govresearchgate.net This intermediate can undergo further rearrangement to a highly strained epoxide, which, upon acid-promoted ring opening, yields the desired C3-hydroxypyridine (pyridin-3-ol) along with other regioisomers. nih.govresearchgate.net This metal-free transformation is valued for its operational simplicity and its tolerance of a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. novartis.com

While direct C-H hydroxylation of pyridines is difficult, the N-oxide strategy effectively circumvents the regioselectivity problem posed by the pyridine ring's natural reactivity. researchgate.net Other specialized methods, such as enzymatic hydroxylations, have also been explored for introducing hydroxyl groups onto pyridine rings, although these may exhibit different regioselectivities (e.g., C2 hydroxylation). nih.gov

The pyridinol functionality can also be generated from various pyridine-based precursors through functional group interconversion. This approach is particularly useful when a suitable substituted pyridine is already available.

As discussed previously, pyridine N-oxides serve as excellent precursors for pyridin-3-ols via a photochemical rearrangement pathway. nih.govnovartis.com This transformation represents a formal C-H hydroxylation at the C3 position. The process begins with the oxidation of the pyridine nitrogen to form the N-oxide, a stable and easily handled intermediate. The subsequent photochemical step triggers the valence isomerization that ultimately delivers the hydroxyl group to the C3 position. nih.gov

Another conceptual approach involves the conversion of other functional groups at the C3 position into a hydroxyl group. For example, a 3-aminopyridine (B143674) could potentially be converted to a pyridin-3-ol via a diazotization reaction followed by hydrolysis, analogous to the conversion of anilines to phenols. Similarly, a 3-halopyridine might undergo nucleophilic aromatic substitution with a hydroxide (B78521) source, although the conditions required for such a reaction on an electron-rich pyridine ring can be harsh. The pyridinol moiety can also be protected or converted into a more reactive leaving group, such as a triflate or nonaflate, to facilitate other transformations, demonstrating the versatile chemistry of the hydroxyl group on the pyridine ring. chim.it

Methodologies for Introducing the 4-Chloro-2-methylphenyl Moiety

The installation of the 4-chloro-2-methylphenyl group at the C6 position of the pyridin-3-ol core is most effectively achieved using carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C bonds. eie.grrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. eie.grnih.govrsc.org

For the synthesis of 6-(4-chloro-2-methylphenyl)pyridin-3-ol, the general strategy involves coupling a 6-halopyridin-3-ol derivative (where the halide is typically Br or I) with an organometallic reagent derived from 4-chloro-2-methyltoluene. Alternatively, a 6-(organometallic)-pyridin-3-ol derivative could be coupled with 1-bromo-4-chloro-2-methylbenzene. The choice of reaction partners depends on the availability of starting materials and the stability of the intermediates.

Among the various cross-coupling reactions, palladium-catalyzed methods are the most extensively developed and widely used for the synthesis of biaryl and heteroaryl-aryl compounds. eie.grnih.gov

The Negishi Cross-Coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and generally proceeds under mild conditions. orgsyn.org In the context of synthesizing the target molecule, (4-chloro-2-methylphenyl)zinc chloride could be prepared and coupled with a protected 6-bromopyridin-3-ol using a palladium catalyst such as Pd(PPh₃)₄.

The Suzuki-Miyaura Cross-Coupling reaction is arguably one of the most popular C-C bond-forming reactions due to its mild conditions, the commercial availability and stability of the organoboron reagents (boronic acids and esters), and the low toxicity of the byproducts. tcichemicals.comnih.gov The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. tcichemicals.comrsc.org This method is widely applied in the synthesis of pharmaceuticals and complex molecules. researchgate.net The synthesis of 6-(4-chloro-2-methylphenyl)pyridin-3-ol via this method would typically involve the reaction of (4-chloro-2-methylphenyl)boronic acid with a protected 6-bromo- or 6-chloropyridin-3-ol. The reaction is catalyzed by a palladium source [e.g., Pd(OAc)₂, PdCl₂(dppf)] and a suitable ligand, with a base (e.g., Na₂CO₃, K₃PO₄) being essential for the transmetalation step. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Halide/Triflate Partner | Typical Catalyst/Base | Reference |

| Negishi Coupling | (4-Chloro-2-methylphenyl)zinc halide | 6-Halo-pyridin-3-ol derivative | Pd(PPh₃)₄ or other Pd(0)/Ni(0) complexes | wikipedia.orgorgsyn.org |

| Suzuki-Miyaura Coupling | (4-Chloro-2-methylphenyl)boronic acid | 6-Halo-pyridin-3-ol derivative | Pd(OAc)₂ or PdCl₂(dppf) / Na₂CO₃, K₃PO₄, Cs₂CO₃ | tcichemicals.comnih.govresearchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for forging C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds, particularly by coupling two electrophilic partners. researchgate.net This approach avoids the need for pre-formed, often sensitive, organometallic reagents. In the context of synthesizing 6-arylpyridines, this reaction would typically involve the coupling of a 6-halopyridine derivative with an aryl halide. A metallic reductant, such as manganese (Mn) or zinc (Zn), is used to facilitate the catalytic cycle.

The general mechanism involves the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the more reactive electrophile (typically the aryl halide). The resulting arylnickel(II) intermediate can then react with the second electrophile (the halopyridine) through a complex pathway, ultimately leading to reductive elimination of the desired biaryl product and regeneration of the Ni(0) catalyst. The reaction's efficiency and selectivity can be highly dependent on the choice of ligand, reductant, and additives. nih.govresearchgate.net For instance, an electrochemically driven, nickel-catalyzed cross-electrophile coupling reaction of alkylpyridinium salts and aryl halides has been reported, showcasing the versatility of this approach for functionalizing pyridine rings. chemrxiv.org

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Halides

| Ni Catalyst | Ligand | Reductant | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|---|

| NiBr₂·glyme | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) | Mn powder | DMA | 80 | Effective for coupling aryl halides with alkyl tosylates on isoquinolone scaffolds. nih.gov |

| NiBr₂(DME) | Bioxazoline derivative | Mn powder | DMA | 80 | Used for asymmetric coupling of (hetero)aryl iodides and benzylic chlorides. researchgate.net |

| NiBr₂(DME) | 4,4'-Dimethoxy-2,2'-bipyridine | Electrochemical | DMA | 80 | Coupling of alkylpyridinium salts with aryl halides. chemrxiv.org |

Copper-Catalyzed Transformations

Copper catalysis offers a more economical alternative to palladium for cross-coupling reactions. The Ullmann reaction, one of the earliest examples of metal-mediated C-C bond formation, traditionally used copper. Modern copper-catalyzed transformations, such as Chan-Lam coupling, are widely used for C-N and C-O bond formation. researchgate.net While less common than palladium for C-C coupling, copper-based systems can effectively catalyze the arylation of heteroaromatics.

For the synthesis of 6-arylpyridin-3-ols, a copper-catalyzed coupling would likely involve a 6-halopyridin-3-ol derivative and an arylboronic acid or ester. These reactions often require a ligand, such as a phenanthroline or a diamine, to stabilize the copper catalyst and facilitate the transmetalation and reductive elimination steps. The choice of base and solvent is also critical for achieving high yields.

Table 2: General Parameters for Copper-Catalyzed Cross-Coupling Reactions

| Cu Source | Ligand | Aryl Source | Base | Solvent | Typical Application |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline (B135089) | Arylboronic acid | K₂CO₃ | DMF | C-N cross-coupling of aryl halides. researchgate.net |

| Cu(OAc)₂ | Pyridine | Arylboronic acid | Et₃N | CH₂Cl₂ | Chan-Lam C-O and C-N coupling. |

C-H Activation and Arylation Strategies

Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of starting materials. In this approach, a C-H bond on the pyridine ring is directly converted into a C-C bond with the aryl partner.

Photoredox-Induced Arylation Reactions

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. In the context of C-H arylation, a photosensitizer, typically a ruthenium or iridium complex, absorbs light and initiates a single-electron transfer (SET) process.

A Pd-catalyzed, Ru-photoredox-mediated C–H arylation has been successfully applied to convert 6-phenylpyridin-2-ylpyrimidine substrates into their arylated derivatives. researchgate.netrsc.org This method uses an aryl diazonium salt as the aryl source and is triggered by LED light. rsc.org The proposed mechanism involves the generation of an aryl radical from the diazonium salt via reduction by the excited-state photocatalyst. This aryl radical then adds to the pyridine ring. The resulting radical intermediate is subsequently oxidized and deprotonated, often with the assistance of a co-catalyst like palladium, to yield the final arylated product. researchgate.netrsc.org

Table 3: Conditions for LED-Induced Ru-Photoredox Pd-Catalyzed C-H Arylation

| Pd Catalyst | Photocatalyst | Aryl Source | Solvent | Light Source | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Ru(bpy)₃(PF₆)₂ | ArN₂BF₄ | MeCN | Blue LED | rsc.org |

Palladium-Catalyzed Electrophilic C-H Alkenylation/Arylation

Palladium catalysis is the most established method for direct C-H arylation. These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or through electrophilic palladation. For pyridines, direct C-H functionalization can be challenging due to the electron-deficient nature of the ring and the potential for catalyst inhibition by the nitrogen lone pair.

To overcome these issues, reactions are often performed on pyridine N-oxides, which increases the electron density of the ring and directs functionalization to the C2/C6 positions. nih.gov Alternatively, specialized ligands are used to facilitate the C-H activation step. For example, 1,10-phenanthroline has been employed as a ligand to promote the C3-selective arylation of unprotected pyridines. nih.gov In some cases, a transient directing group strategy is employed, where an amino acid temporarily coordinates to the substrate and the palladium catalyst to direct C-H activation to a specific site. mdpi.comresearchgate.net

Table 4: Palladium-Catalyzed C-H Arylation Systems for Pyridine Derivatives

| Substrate | Pd Catalyst | Ligand/Additive | Aryl Source | Selectivity | Reference |

|---|---|---|---|---|---|

| Pyridine N-Oxide | Pd(OAc)₂ | P(tBu)₃ | Aryl Bromide | C2-Arylation | nih.gov |

| Pyridine | Pd(OAc)₂ | 1,10-Phenanthroline | Aryl Iodide | C3-Arylation | nih.gov |

| Tertiary Aldehyde | Pd(OAc)₂ | 2-Pyridone / Amino Acid | Aryl Iodide | β-C(sp³)–H Arylation | mdpi.comresearchgate.net |

Base-Catalyzed Arylation

Metal-free arylation methods provide an alternative to transition metal-catalyzed reactions. For pyridin-3-ol, which can exist in tautomeric equilibrium with its corresponding pyridone form, base-catalyzed arylation is a plausible strategy. Such reactions often utilize hypervalent iodine reagents, like diaryliodonium salts, as the aryl source.

The selectivity between N-arylation and O-arylation can be controlled by the choice of base and solvent. rsc.org A non-nucleophilic organic base in a non-polar solvent might favor N-arylation of the pyridone tautomer, while different conditions could favor O-arylation of the pyridin-3-ol form. This base-dependent orthogonal selectivity provides a powerful tool for controlling the outcome of the reaction on ambident nucleophiles like pyridinols. rsc.org

Synthetic Routes for Selective Halogenation at the C6 Position

Introducing a halogen at the C6 position of a pyridin-3-ol is a key step for subsequent cross-coupling reactions. However, direct electrophilic halogenation of pyridines is often difficult and can lead to mixtures of regioisomers. nsf.gov Electrophilic aromatic substitution on the pyridine ring typically requires harsh conditions and favors substitution at the 3- and 5-positions. nih.govchemrxiv.org

Achieving selectivity at the C6 position often requires more sophisticated strategies. One approach involves a directed ortho-metalation (DoM), where a directing group at a nearby position (e.g., C5 or the nitrogen atom via a removable group) directs a strong base to deprotonate the C6 position selectively. The resulting lithiated or magnesiated species can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide or iodine). Another innovative method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, though this has been primarily demonstrated for 3-selective halogenation. nsf.govnih.govchemrxiv.org The development of a general and selective C6 halogenation method for substituted pyridin-3-ols remains a significant synthetic challenge.

Direct Chlorination of Pyridine Precursors

Direct chlorination of pyridine precursors represents a straightforward approach to introduce chlorine substituents onto the pyridine ring. However, achieving regioselectivity, particularly for the synthesis of pyridin-3-ols, can be challenging due to the electronic nature of the pyridine ring. The reaction of 2,6-dichloropyridine, synthesized from the chlorination of pyridine under UV irradiation, can be hydrolyzed to form 6-chloro-2(1H)-pyridinol, demonstrating a pathway to introduce a hydroxyl group onto a chlorinated pyridine ring. researchgate.net While not a direct route to a 3-ol derivative, this illustrates the principle of manipulating chlorinated pyridine precursors.

Challenges in direct chlorination often include harsh reaction conditions and the formation of multiple isomers, necessitating extensive purification. For instance, the chlorination of pyridine often requires high temperatures and can lead to a mixture of chlorinated products. researchgate.net

Regioselective Halogenation through Intermediate Derivatization

To overcome the challenges of direct halogenation, regioselective methods involving the derivatization of the pyridine ring are often employed. One effective strategy involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. chemrxiv.org Subsequent deoxygenation can then yield the desired substituted pyridine. While this method is highly effective for 2- and 4-substitution, achieving 3-selectivity requires more nuanced approaches.

A novel and highly regioselective method for the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. researchgate.net This process temporarily transforms the pyridine into a more reactive acyclic intermediate, allowing for controlled halogenation at the 3-position under mild conditions. researchgate.net This strategy offers a powerful tool for the synthesis of 3-halopyridines, which can then be further functionalized to introduce the hydroxyl group, thereby accessing the desired 6-arylpyridin-3-ol scaffold.

Another approach to control regioselectivity is through the use of directing groups. While not explicitly detailed for 6-(4-chloro-2-methylphenyl)pyridin-3-ol, the principle of using directing groups to guide halogenation to a specific position on the pyridine ring is a well-established strategy in organic synthesis.

Green Chemistry Principles in the Synthesis of Aryl Pyridinols

The principles of green chemistry are increasingly being integrated into the synthesis of aryl pyridinols to minimize environmental impact and enhance sustainability. Key areas of focus include the use of alternative solvents, energy-efficient reaction conditions, novel reaction pathways, and maximizing atom economy.

Solvent Selection and Alternative Media (e.g., Aqueous Ethanol (B145695), Ionic Liquids)

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.

Aqueous Ethanol: Ethanol, particularly in aqueous solutions, is considered a green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. While specific examples for the synthesis of 6-(4-chloro-2-methylphenyl)pyridin-3-ol in aqueous ethanol are not extensively documented in the readily available literature, the use of ethanol as a solvent in the synthesis of various pyridine derivatives is common. For instance, the synthesis of polyimide has been demonstrated using an ethanol solvothermal method, highlighting its utility in promoting reactions under greener conditions. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. Pyridinium-based ionic liquids have been synthesized and utilized as catalysts and solvents in various organic reactions, including the synthesis of 1,4-dihydropyridine derivatives. chemrxiv.orgprimescholars.comresearchgate.net The synthesis of these ionic liquids themselves can be conducted using eco-friendly methods, such as ultrasound irradiation. ncert.nic.in Their ability to be recycled makes them an attractive alternative to conventional volatile organic compounds. ncert.nic.in

| Solvent System | Advantages in Pyridine Synthesis | Key Findings |

| Aqueous Ethanol | Low toxicity, biodegradable, renewable resource. | Utilized in green synthesis of various organic compounds, promoting environmentally friendly reaction conditions. researchgate.net |

| Ionic Liquids | Negligible vapor pressure, high thermal stability, recyclability. | Effective as both solvents and catalysts in the synthesis of pyridine derivatives, with eco-friendly synthesis methods for the ionic liquids themselves available. chemrxiv.orgprimescholars.comresearchgate.netncert.nic.in |

Energy Efficiency through Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions. The application of microwave irradiation in the synthesis of pyridine and its derivatives is well-documented. For instance, the synthesis of various 6-aryl-2-methyl-3-substituted pyridines has been efficiently achieved under microwave conditions, with reaction times reduced from hours to minutes compared to conventional heating. rsc.org Similarly, novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized in a one-step, multi-component reaction under neat (solvent-free) microwave conditions, showcasing high yields and excellent atom economy. mdpi.com The synthesis of pyridine glycosides has also been accomplished using a solvent-free microwave-assisted approach. researchgate.net

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Synthesis of 6-aryl-2-methyl-3-acetylpyridines | 5-6 hours | 5-7 minutes | Significant |

| Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | N/A | 15 minutes | High Yields |

| Synthesis of N-substituted-2-[...]propenamide derivative | Several hours | 33-90 seconds | Remarkable (82%) |

Photochemical Reaction Pathways and Light-Promoted Protocols

Photochemical reactions, which utilize light as an energy source, offer a green alternative to thermally driven processes. These reactions can often be conducted at ambient temperatures, reducing energy consumption and minimizing side reactions. The functionalization of pyridines through photochemical methods has been demonstrated, showcasing the potential for novel bond formations under mild conditions. For example, a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. nih.gov This approach utilizes a dithiophosphoric acid catalyst that acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor under photochemical conditions. nih.gov

Furthermore, the synthesis of 3-fluoropyridines has been achieved through a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate. These examples highlight the growing interest in using light-promoted protocols to access functionalized pyridine derivatives through novel and sustainable reaction pathways.

Atom Economy and Waste Minimization in Multicomponent Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. ncert.nic.in Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more starting materials in a single step to form a complex product, thereby minimizing the formation of byproducts and reducing waste.

The synthesis of substituted pyridines can be efficiently achieved through MCRs. For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed in situ. This two-pot process provides rapid access to diverse pyridine structures. The Hantzsch pyridine synthesis is a classic example of a multi-component reaction that is highly atom-efficient.

The calculation of atom economy is a crucial step in evaluating the "greenness" of a synthetic route. The percentage atom economy is calculated as:

% Atom Economy = (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100 ncert.nic.in

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of Carbon-Carbon Bond Formation in Aryl-Pyridines

The creation of the C-C bond between the 4-chloro-2-methylphenyl group and the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through cross-coupling reactions, the mechanisms of which can vary significantly, often involving radical or organometallic intermediates.

While traditional cross-coupling reactions often proceed through ionic or organometallic cycles, radical pathways offer an alternative and increasingly utilized strategy for the arylation of pyridines. nih.gov These mechanisms typically involve the generation of a highly reactive aryl radical, which then couples with the pyridine ring.

One approach harnesses the reactivity of pyridinyl radicals, which can be generated from pyridinium (B92312) ions through single-electron transfer (SET) reduction. acs.org These pyridinyl radicals can then effectively couple with aryl radicals. acs.org For the synthesis of the target compound, this could involve generating a 4-chloro-2-methylphenyl radical from a suitable precursor, such as a diaryliodonium salt or an aryl diazonium salt. nih.gov The reaction can be initiated photochemically, where a photocatalyst facilitates the SET process, converting the aryl precursor into an aryl radical. nih.gov

Mechanistic studies, including the use of radical scavengers like TEMPO, have provided evidence for these pathways. The inhibition of a reaction in the presence of such scavengers strongly suggests the involvement of radical intermediates. nih.gov Unlike some traditional thermal reactions that proceed via ionic, two-electron pathways, these photoredox-catalyzed reactions operate under mild conditions, such as room temperature, highlighting the distinct nature of the radical mechanism. nih.gov A radical-radical coupling process between a pyridyl radical and the aryl radical would then form the desired C-C bond. researchgate.net

Key Features of Radical Arylation Pathways:

| Feature | Description |

|---|---|

| Initiation | Often photochemical, using a photocatalyst to induce single-electron transfer (SET). nih.gov |

| Intermediates | Involves the formation of highly reactive aryl and pyridinyl radicals. acs.orgresearchgate.net |

| Coupling | The C-C bond is formed through the coupling of these radical intermediates. researchgate.net |

| Conditions | Typically proceeds under mild conditions (e.g., room temperature). nih.gov |

| Evidence | Reaction inhibition by radical scavengers (e.g., TEMPO) supports the mechanism. nih.gov |

The formation of the aryl-pyridine bond is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanism of these reactions is a central topic of study, with the key distinction being between a concerted, single-step process and a stepwise, multi-step pathway. differencebetween.comquora.com

The overwhelmingly accepted mechanism for reactions like the Suzuki coupling is a stepwise process that proceeds through a catalytic cycle involving distinct intermediates. wikipedia.org This cycle consists of three primary stages:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a halogenated pyridine precursor), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This step initially forms a cis-palladium complex that rapidly isomerizes to the more stable trans-complex. wikipedia.org

Transmetalation : The organic group from an organoboron reagent (e.g., (4-chloro-2-methylphenyl)boronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic fragments. wikipedia.org The precise mechanism of this step is complex but is crucial for bringing the two coupling partners together on the metal center.

Reductive Elimination : The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

In contrast, a concerted mechanism would involve a single transition state where bond breaking and bond formation occur simultaneously without the formation of discrete intermediates. differencebetween.comquora.com For palladium-catalyzed cross-couplings, this is not the operative pathway. The existence and characterization of the Pd(II) intermediates provide strong evidence for the stepwise nature of the reaction. mdpi.com While some reactions in organic chemistry, such as pericyclic reactions, are concerted, the catalytic cycles of major cross-coupling reactions are fundamentally stepwise. quora.com

Intramolecular Cyclization Pathways in Pyridinol Ring Formation

The construction of the substituted pyridinol ring is another key synthetic challenge. Various mechanistic pathways, including electrocyclization, multicomponent cycloadditions, and classical condensation reactions, can be employed to form this heterocyclic core.

Aza-6π-electrocyclization is a powerful pericyclic reaction for forming six-membered nitrogen-containing heterocycles like pyridines. nih.gov This process involves the thermally or photochemically induced cyclization of a conjugated azatriene system. The reaction proceeds through a single, cyclic transition state in a concerted fashion. nih.gov

To form a pyridinol ring via this pathway, a suitable acyclic precursor containing a 1-azatriene (or a related isomer) functionality would be required. The 6π-electron system of this precursor undergoes a disrotatory ring closure to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine product. organic-chemistry.org The regiochemistry and stereochemistry of the substituents on the final ring are controlled by the geometry of the starting azatriene and the principles of orbital symmetry. While more commonly applied to the synthesis of pyridines, this method is adaptable for forming pyridinols by using precursors with appropriate oxygen-containing functional groups. nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient route to complex molecules like substituted pyridines. acsgcipr.orgrsc.org Many of these MCRs rely on cycloaddition reactions as the key ring-forming step. nih.gov

A common strategy involves a formal aza-[4+2] cycloaddition (Diels-Alder reaction). In this approach, a 2-azadiene acts as the diene component and reacts with a dienophile (an alkene or alkyne) to form a tetrahydropyridine ring, which is subsequently oxidized to the aromatic pyridine. nih.govbaranlab.org The synthesis of the 2-azadiene itself can be part of a tandem sequence, for example, through an aza-Wittig reaction. nih.gov

Alternatively, a formal aza-[3+3] cycloaddition can be used, where two three-atom fragments are combined. researchgate.net These MCRs are highly atom-economical and can rapidly build molecular complexity from simple, readily available starting materials. acsgcipr.orgresearchgate.net The specific substitution pattern on the final pyridinol ring is determined by the choice of the initial components.

Classical methods for pyridine synthesis often rely on condensation reactions between carbonyl compounds and an ammonia (B1221849) source. baranlab.org These reactions proceed through a series of nucleophilic additions, condensations, and cyclization steps.

Hantzsch Pyridine Synthesis : This well-known MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org The mechanism involves the initial formation of an enamine and an α,β-unsaturated carbonyl compound, followed by a Michael addition, cyclization via nucleophilic attack of the amine onto a carbonyl group, and finally dehydration and oxidation to yield the substituted pyridine ring. youtube.com

Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of an enamine with an α,β-unsaturated ketone (or related species). The reaction sequence includes Michael addition followed by cyclization and elimination to directly afford the aromatic pyridine ring. acsgcipr.org

Another relevant mechanism is the direct nucleophilic addition to a pyridine ring. While pyridines are generally electron-deficient and susceptible to nucleophilic attack, they often require activation. This can be achieved by forming a pyridinium salt, which greatly enhances the electrophilicity of the ring, particularly at the C2 and C4 positions. quimicaorganica.orgnih.gov Hard nucleophiles can then add to the ring, leading to dihydropyridine intermediates that can be subsequently oxidized. quimicaorganica.org This strategy is more commonly used for functionalization rather than de novo ring formation but illustrates the fundamental reactivity of the pyridine core.

Catalytic Roles and Mechanisms of Action in Pyridine Synthesis

The synthesis of substituted pyridines, such as 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, relies on sophisticated catalytic strategies that enable precise control over bond formation. The elucidation of the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and developing novel, more efficient methodologies. The catalytic approaches can be broadly categorized into metal-catalyzed, organocatalyzed, and photoredox-catalyzed systems, each with distinct mechanisms of action.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for complex molecules. In the context of pyridine synthesis, metal catalysts, particularly those based on palladium, rhodium, cobalt, and nickel, are instrumental in reactions like cross-coupling and cyclization. researchgate.netnih.gov The performance of these catalysts is intricately linked to the nature of the ligands coordinated to the metal center.

Ligand Effects:

Ligands play a critical role in modulating the steric and electronic properties of the metal catalyst, which in turn influences the catalyst's reactivity, selectivity, and stability. acs.org For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which could be employed to form the C-C bond between the phenyl and pyridine rings, the choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount. Electron-donating ligands can increase the electron density on the metal center, facilitating the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Conversely, bulky ligands can promote the reductive elimination step, leading to product formation and regeneration of the active catalyst. nih.gov

The introduction of a pyridine moiety into a macrocyclic ligand skeleton can affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it The increased conformational rigidity imposed by the pyridine ring can stabilize high oxidation states of the metal, which is relevant in oxidative addition and other steps of the catalytic cycle. unimi.it Studies on Pd(II) complexes with various substituted pyridine ligands have shown that functionalization with either electron-withdrawing or electron-donating groups leads to significant changes in the physicochemical properties and catalytic efficiency of the coordination compounds. acs.orgnih.gov For example, in the conversion of nitrobenzene to ethyl N-phenylcarbamate catalyzed by [PdL₂Cl₂] complexes, an increase in reaction yield was observed when more basic (more electron-donating) pyridine ligands were used. nih.gov

Table 1: Effect of Ligand Basicity on Pd(II) Catalyzed Reaction

| Ligand (L) in [PdL₂Cl₂] | Ligand pKa | Reaction Yield (%) |

|---|---|---|

| 4-Methoxypyridine | 6.62 | High |

| 4-Methylpyridine | 6.02 | Moderate-High |

| Pyridine | 5.25 | Moderate |

| 4-Chloropyridine | 3.83 | Low |

Note: This table is illustrative, based on the general principle that more basic ligands can increase reaction yields in certain Pd-catalyzed reactions. nih.gov

Catalyst Turnover:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to metal catalysis. For pyridine synthesis and functionalization, organocatalysts operate through various activation modes, avoiding the cost and potential toxicity of transition metals.

Common activation strategies in organocatalysis include raising the Highest Occupied Molecular Orbital (HOMO) or lowering the Lowest Unoccupied Molecular Orbital (LUMO) of a substrate. In the context of pyridine chemistry, pyridinium salts themselves can act as organocatalysts. Their catalytic properties can be tuned by altering the substituents on the pyridine ring and the nature of the counterion. researchgate.net Two primary mechanisms of activation by pyridinium salts have been demonstrated:

Coulombic Interaction and Charge Transfer: The positively charged nitrogen of the pyridinium ion can engage in non-covalent interactions with substrates, activating them towards nucleophilic attack. This is a form of LUMO-lowering activation.

Halogen Bonding: If the pyridinium catalyst contains a halogen substituent (e.g., iodine), it can act as a halogen bond donor. This interaction can activate substrates, such as imines, for subsequent reactions like aza-Diels-Alder cycloadditions, which can be a key step in forming pyridine or dihydropyridine rings. researchgate.net

A notable example of a multifunctional organocatalyst is dithiophosphoric acid. In a photochemical method for pyridine functionalization, this single organic molecule performs three distinct catalytic roles sequentially: unibo.itnih.govresearchgate.netacs.org

Brønsted Acid: It protonates the pyridine nitrogen, forming a pyridinium ion.

Single Electron Transfer (SET) Reductant: Upon photoexcitation, it reduces the pyridinium ion.

Hydrogen Atom Transfer (HAT) Agent: It abstracts a hydrogen atom from another substrate to generate a radical.

This cascade demonstrates a sophisticated activation mode where a single organocatalyst orchestrates multiple steps of a complex transformation. unibo.itresearchgate.net

Table 2: Organocatalytic Activation Modes in Pyridine Synthesis

| Catalyst Type | Activation Mode | Mechanism | Relevant Reaction Type |

|---|---|---|---|

| Pyridinium Salts | LUMO Lowering | Coulombic Interaction / Charge Transfer | Aza-Diels-Alder researchgate.net |

| Iodopyridinium Salts | Halogen Bonding | Catalyst-Substrate Interaction | [4+2] Cycloaddition researchgate.net |

| Dithiophosphoric Acid | Multiple | Brønsted Acid, SET Reductant, HAT Agent | Radical Functionalization unibo.itnih.gov |

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates under mild conditions. This strategy has opened new avenues for the synthesis and functionalization of pyridines. The general mechanism involves a photocatalyst (PC), typically a transition metal complex (e.g., of Iridium or Ruthenium) or an organic dye, that absorbs light and enters an excited state (PC*). acs.org This excited state is both a more potent oxidant and a more potent reductant than the ground state.

A common photoredox cycle for pyridine functionalization can be described as follows: acs.org

Excitation: The photocatalyst (PC) absorbs a photon of light to reach its excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can engage in either an oxidative or reductive quenching pathway.

Oxidative Quenching: PC* is oxidized by an electron acceptor, generating a radical cation and the reduced form of the photocatalyst (PC⁻).

Reductive Quenching: PC* is reduced by an electron donor, generating a radical anion and the oxidized form of the photocatalyst (PC⁺).

Radical Reaction: The generated radical intermediate reacts with a substrate. For example, a pyridyl radical, formed by the reduction of a halopyridine, can add to an alkene. nih.gov

Catalyst Regeneration: The photocatalyst returns to its ground state through a final SET event, completing the catalytic cycle.

One powerful application is the generation of pyridyl radicals from stable halopyridine precursors. A highly reducing photoredox catalyst can transfer an electron to a halopyridine, causing the cleavage of the carbon-halogen bond and forming a specific sp² pyridyl radical. nih.gov This allows for programmed, regioselective functionalization at any position on the pyridine ring, a significant advantage over classical Minisci-type reactions which often suffer from poor regioselectivity. unibo.it

Another strategy involves the use of pyridine N-oxides. Through single-electron oxidation via a photoredox catalyst, a pyridine N-oxy radical can be generated. This radical can then participate in various transformations, including radical cascade annulations of enynes. nih.govacs.org

The quantum yield (Φ) of a photochemical reaction, which measures its efficiency, can sometimes be greater than 1. A quantum yield of 18.7 was reported for a C-H acylation of pyridinium salts, indicating that a productive radical chain pathway is initiated by the photoredox cycle, amplifying the reaction's efficiency. acs.org

Table 3: Comparison of Catalytic Pyridine Synthesis Strategies

| Catalysis Type | Catalyst | Activation Principle | Key Intermediates | Advantages |

|---|---|---|---|---|

| Metal-Catalysis | Pd, Rh, Co, Ni complexes researchgate.net | Oxidative Addition/Reductive Elimination | Organometallic complexes | High efficiency, broad scope acs.org |

| Organocatalysis | Pyridinium salts, Dithiophosphoric acid researchgate.netunibo.it | Covalent/Non-covalent interaction, H-bonding | Iminium ions, Radicals | Metal-free, mild conditions |

| Photoredox Catalysis | Ir/Ru complexes, Organic dyes acs.org | Single-Electron Transfer (SET) | Radical ions, Neutral radicals nih.gov | Mild conditions, unique reactivity |

Advanced Structural Characterization and Spectroscopic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Studies of Tautomeric Equilibria (Pyridin-3-ol/Pyridin-3-one)

The pyridin-3-ol moiety of the title compound can exist in a tautomeric equilibrium with its corresponding zwitterionic pyridin-3-one form. This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

The two primary tautomeric forms are:

Pyridin-3-ol form: The aromatic hydroxyl form.

Pyridin-3-one form: A zwitterionic keto form where the hydroxyl proton has migrated to the pyridine (B92270) nitrogen, resulting in a positively charged nitrogen and a negatively charged oxygen.

Research Findings:

Spectroscopic studies, particularly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the position of this equilibrium. In nonpolar solvents, the pyridin-3-ol form is generally favored due to its lower polarity. As the solvent polarity increases, the equilibrium shifts towards the more polar zwitterionic pyridin-3-one tautomer, which is better stabilized by polar solvent molecules. rsc.orgnih.govresearchgate.net

For 6-(4-chloro-2-methylphenyl)pyridin-3-ol, the equilibrium can be represented as follows:

Figure 1. Tautomeric equilibrium between the pyridin-3-ol and pyridin-3-one forms of 6-(4-Chloro-2-methylphenyl)pyridin-3-ol.

The equilibrium constant (KT = [Pyridin-3-one]/[Pyridin-3-ol]) can be determined by analyzing the changes in the absorption spectra or the chemical shifts in NMR spectra in various solvents.

Hypothetical Tautomeric Equilibrium Data in Various Solvents

Interactive Data Table: Tautomeric Equilibrium of 6-(4-Chloro-2-methylphenyl)pyridin-3-ol

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical KT | Key Spectroscopic Observations (Hypothetical) |

|---|---|---|---|---|

| Dioxane | 2.2 | Pyridin-3-ol | ~0.1 | UV-Vis λmax characteristic of the phenol-like aromatic system. 1H NMR shows a distinct -OH proton signal. |

| Chloroform | 4.8 | Pyridin-3-ol | ~0.3 | Slight shift in λmax. NMR signals begin to show minor broadening. |

| Acetonitrile | 37.5 | Mixed | ~1.0 | Appearance of a new UV-Vis absorption band for the zwitterion. Significant broadening of NMR signals for pyridine ring protons due to chemical exchange. |

| DMSO | 46.7 | Pyridin-3-one (Zwitterion) | ~5.0 | Dominant UV-Vis band for the zwitterion. 1H NMR shows downfield shift for pyridine protons due to the positive charge on nitrogen. |

| Water | 80.1 | Pyridin-3-one (Zwitterion) | >10 | Strong UV-Vis absorption characteristic of the zwitterionic form. rsc.org |

These data illustrate the pronounced effect of the solvent environment on the tautomeric equilibrium, a critical factor in the compound's behavior in different chemical and biological systems.

Conformational Analysis via Chemical Shift Anisotropy and Coupling Constants

The conformation of 6-(4-chloro-2-methylphenyl)pyridin-3-ol is largely defined by the rotational barrier around the C-C single bond connecting the phenyl and pyridine rings. The presence of the methyl group at the ortho position of the phenyl ring introduces significant steric hindrance, which restricts free rotation and leads to a twisted conformation. researchgate.net

Research Findings:

Conformational analysis of such biaryl systems is often accomplished using advanced NMR techniques. rsc.org

Chemical Shift Anisotropy (CSA): In a magnetic field, the chemical shift of a nucleus can be orientation-dependent. While this effect is averaged out in isotropic solution due to rapid molecular tumbling, residual chemical shift anisotropy (RCSA) can be measured in partially ordered media. protein-nmr.org.uk These measurements provide information about the average orientation of different parts of the molecule, which can be used to define the dihedral angle between the two aromatic rings. For 6-(4-chloro-2-methylphenyl)pyridin-3-ol, the ortho-methyl group is expected to force the phenyl ring out of the plane of the pyridine ring to minimize steric strain.

Coupling Constants:

Through-bond J-coupling: Vicinal coupling constants (³J) between protons on the two rings are generally too small to be observed due to the number of intervening bonds. However, changes in the coupling constants of the protons on each ring can indirectly reflect conformational changes.

Through-space J-coupling: In sterically crowded molecules, it is possible to observe scalar coupling between nuclei that are close in space but not connected through a short bond sequence. rsc.orgacademie-sciences.fr For the title compound, a through-space coupling between the ortho-methyl protons on the phenyl ring and the proton at position 5 of the pyridine ring could potentially be observed, providing direct evidence for a specific twisted conformation. The magnitude of this coupling would be highly dependent on the internuclear distance, which is a function of the dihedral angle.

Hypothetical NMR Data for Conformational Analysis in CDCl₃

Interactive Data Table: Hypothetical NMR Parameters for Conformational Analysis

| Parameter | Hypothetical Value | Structural Interpretation |

|---|---|---|

| Dihedral Angle (Φ) between rings | ~60-70° | A significantly twisted conformation is expected to relieve the steric strain between the ortho-methyl group and the pyridine ring. |

| 1H Chemical Shift of ortho-methyl group | Slightly upfield shifted compared to toluene | The methyl group is likely positioned in the shielding cone of the pyridine ring's π-system due to the twisted conformation. |

| 1H Chemical Shift of H5 on pyridine ring | Slightly upfield shifted | Similar to the methyl group, this proton may experience shielding from the phenyl ring's π-system. |

| Through-space nJH(methyl)-H5 coupling | 0.1 - 0.5 Hz | The observation of a small, long-range coupling would provide direct evidence for the spatial proximity of these groups and support a twisted conformation. rsc.org |

| Rotational Energy Barrier (ΔG‡) | 15-20 kcal/mol | A significant barrier to rotation is expected due to the steric clash of the ortho-methyl group, making the conformers potentially resolvable at low temperatures by dynamic NMR. researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, for a given molecule, we can determine its electronic structure and other important properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine the molecule's most stable three-dimensional conformation—its optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest potential energy, providing crucial information about bond lengths, bond angles, and dihedral angles. The optimized structure serves as the foundation for all other subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| C-O | 1.36 | - | - |

| C-N | 1.34 | - | - |

| C-C (phenyl) | 1.39 | - | - |

| C-C (pyridinyl) | 1.38 | - | - |

| C-O-H | - | 109.5 | - |

| C-N-C | - | 117.8 | - |

| Phenyl-Pyridinyl | - | - | 45.2 |

Note: The values in this table are representative and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity. For 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, the distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and would be the result of a specific FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as sites for electrophilic interaction, while positive potential would be located around the hydrogen atoms.

Prediction and Analysis of Physico-Chemical Properties (Theoretical Aspects)

Computational methods can also be employed to predict a range of physico-chemical properties. These theoretical predictions are valuable in the early stages of chemical research and can guide experimental work. For 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, properties such as dipole moment, polarizability, and various reactivity descriptors can be calculated.

Table 3: Theoretically Predicted Physico-Chemical Properties

| Property | Predicted Value |

| Dipole Moment (Debye) | 2.5 |

| Polarizability (ų) | 24.0 |

| Chemical Hardness (η) | 2.2 |

| Electronegativity (χ) | 4.0 |

| Electrophilicity Index (ω) | 3.64 |

Note: These values are representative and would be derived from the calculated HOMO and LUMO energies.

These theoretical investigations provide a comprehensive framework for understanding the chemical nature of 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, offering insights that are crucial for its potential applications and further research.

Acidity Constants (pKa) of Pyridinol Derivatives in Solution and Gas Phase

The acidity constant (pKa) is a fundamental descriptor of a compound's behavior in solution. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have become reliable tools for predicting pKa values. For pyridinol derivatives, the pKa is influenced by the electronic effects of substituents on the pyridine (B92270) ring and the tautomeric equilibrium between the pyridinol and zwitterionic pyridone forms.

Theoretical pKa calculations for substituted pyridines and hydroxypyridines often employ thermodynamic cycles that involve calculating the Gibbs free energy of deprotonation in both the gas phase and solution. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for these calculations. The inclusion of explicit solvent molecules in the computational model can significantly improve the accuracy of pKa predictions by accounting for specific hydrogen bonding interactions.

Table 1: Representative Calculated pKa Values for Substituted Pyridinols

| Compound | Computational Method | Calculated pKa (Gas Phase) | Calculated pKa (Aqueous) |

|---|---|---|---|

| Pyridin-3-ol | DFT/B3LYP | 8.70 | 4.85 |

| 6-Chloropyridin-3-ol | DFT/B3LYP | 7.95 | 4.10 |

Note: The data in this table is illustrative and based on typical values found in computational studies of substituted pyridinols. It does not represent experimentally verified data for the specific compounds listed.

Tautomerism and Conformational Dynamics from Computational Models

Pyridin-3-ol and its derivatives can exist in multiple tautomeric forms, primarily the enol (hydroxypyridine) and keto (pyridinone) forms. Computational modeling is instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. DFT calculations have shown that for many substituted pyridones, the equilibrium can be significantly influenced by the electronic nature of the substituents and the solvent environment. ruc.dk

For 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, the key tautomeric equilibrium is between the pyridin-3-ol form and its corresponding pyridin-3(2H)-one tautomer. The relative energies of these forms can be calculated to predict the dominant species in different phases. In the gas phase, the hydroxypyridine form is often more stable, while polar solvents can favor the more polar pyridone tautomer.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For substituted pyridines, the nature and position of the substituents significantly modulate these reactivity descriptors. Electron-donating groups tend to increase the HOMO energy, making the molecule more nucleophilic, while electron-withdrawing groups lower the LUMO energy, increasing its electrophilicity. In the case of 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, the substituted phenyl ring will have a notable impact on the electronic structure and, consequently, the global reactivity descriptors of the pyridinol core.

Table 2: Illustrative Global Reactivity Descriptors for a Substituted Pyridine

| Descriptor | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 7.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Chemical Potential | μ | -(I+A)/2 | -4.35 |

| Chemical Hardness | η | (I-A)/2 | 3.15 |

Note: This table provides representative values for a generic substituted pyridine derivative to illustrate the concepts. The values are not specific to 6-(4-Chloro-2-methylphenyl)pyridin-3-ol.

Non-Linear Optical (NLO) Properties and Polarizability/Hyperpolarizability Calculations

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational chemistry allows for the calculation of polarizability (α) and hyperpolarizability (β and γ), which quantify the NLO response of a molecule.

For pyridinol derivatives, the presence of donor (-OH) and acceptor (the pyridine nitrogen) groups within a π-conjugated framework suggests potential NLO activity. The substitution pattern on the pyridine and any attached aryl rings can be tuned to enhance these properties. DFT calculations are a standard method for computing these properties, providing insights into the structure-property relationships that govern NLO behavior. While specific NLO calculations for 6-(4-Chloro-2-methylphenyl)pyridin-3-ol have not been reported, studies on similar donor-π-acceptor systems indicate that such molecules can possess significant hyperpolarizabilities. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of reaction pathways and kinetics.

Computational Pathways for Bond Formation and Rearrangements

For a molecule like 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, computational modeling can be used to explore various synthetic routes. For instance, the mechanism of cross-coupling reactions to form the C-C bond between the pyridine and phenyl rings can be elucidated. Theoretical studies can identify the key intermediates and transition states involved in catalytic cycles, such as those in Suzuki or Stille couplings.

Furthermore, computational methods can model potential rearrangement reactions that the molecule might undergo. By mapping the potential energy surface, it is possible to identify alternative reaction pathways and predict the feasibility of different chemical transformations.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyridin-3-ol Hydroxyl Group

The hydroxyl group of the pyridin-3-ol moiety is a key site for chemical modification, influencing the molecule's electronic properties and providing a handle for introducing new functional groups.

Oxidation Reactions of the Hydroxyl Group

The oxidation of 3-hydroxypyridines can lead to the formation of pyridine-3,4-dione structures, which are of interest in medicinal chemistry. While direct oxidation of the hydroxyl group in complex 3-hydroxypyridine (B118123) derivatives can be challenging, methods such as the Elbs persulfate oxidation are employed to introduce a hydroxyl group to a pyridone, which can then exist in equilibrium with its dihydroxypyridine tautomer. This process typically involves treating the parent pyridone with an oxidizing agent like potassium persulfate in an alkaline medium.

Table 1: Examples of Pyridone Oxidation

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Pyridone | Potassium persulfate | 3-Hydroxy-4-pyridone | ~38 | researchgate.net |

| 2-Pyridone | Potassium persulfate | 5-Hydroxy-2-pyridone | Good | researchgate.net |

Etherification and Esterification Reactions

The hydroxyl group of 6-(4-chloro-2-methylphenyl)pyridin-3-ol can readily undergo etherification and esterification reactions to yield a variety of derivatives. These reactions typically involve the deprotonation of the hydroxyl group with a base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride.

Etherification: O-alkylation of 3-hydroxypyridines can be achieved under basic conditions. The choice of base and solvent is crucial to ensure efficient reaction and prevent N-alkylation of the pyridine (B92270) ring.